Product packaging for 15-keto Prostaglandin F1alpha(Cat. No.:)

15-keto Prostaglandin F1alpha

Cat. No.: B10767809
M. Wt: 354.5 g/mol
InChI Key: QPXXPLNAYDQELM-ZYCUGDQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-keto Prostaglandin F1alpha is a significant endogenous metabolite of Prostaglandin F2α (PGF2α), formed primarily through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This catabolic product serves as a key biomarker and analytical tool in eicosanoid research, providing critical insights into the dynamics of prostaglandin metabolism and inactivation pathways. Its primary research value lies in studying the termination of prostaglandin signaling, oxidative stress responses, and the regulatory mechanisms of inflammatory processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B10767809 15-keto Prostaglandin F1alpha

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16?,17-,18?,19?/m1/s1

InChI Key

QPXXPLNAYDQELM-ZYCUGDQCSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1C(CC(C1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O

Origin of Product

United States

Endogenous Biosynthesis and Enzymatic Formation of 15 Keto Prostaglandin F1alpha

Downstream Metabolic Transformations of 15-keto Prostaglandin (B15479496) F1alpha

Formation of Tetranor Metabolites (e.g., 13,14-dihydro-15-keto-tetranor Prostaglandin F1alpha)

Following its initial formation, 15-keto Prostaglandin F1alpha (15-keto-PGF1α) undergoes further metabolism into smaller, more water-soluble compounds that can be excreted in the urine. This process often involves the formation of "tetranor" metabolites, so named because they have had four carbons removed from the original prostaglandin structure.

A common metabolic pathway for prostaglandins (B1171923), including PGF1α, involves several key enzymatic steps. glpbio.comcaymanchem.com First, the double bond at carbon 13 and 14 is reduced, and the hydroxyl group at carbon 15 is oxidized, a reaction that forms 13,14-dihydro-15-keto prostaglandins. glpbio.com Subsequent degradation involves the removal of carbon atoms through beta-oxidation, a process similar to fatty acid breakdown. The removal of a two-carbon unit twice (for a total of four carbons) from the alpha chain (the carboxylic acid side chain) results in the formation of tetranor metabolites. glpbio.comcaymanchem.com

An important example of such a metabolite is 13,14-dihydro-15-keto-tetranor Prostaglandin F1alpha. glpbio.com This compound is a potential metabolite of PGF1α and is considered a likely precursor to other major urinary metabolites. glpbio.com The formation of these tetranor derivatives is a crucial step in the catabolism and clearance of prostaglandins from the body. caymanchem.com

Regulation of this compound Synthesis

The synthesis of 15-keto-PGF1α is not a direct, independent pathway but rather the first step in the degradation of its precursor, Prostaglandin F1α (PGF1α). caymanchem.comnih.govscbt.com Therefore, its rate of formation is critically dependent on two main factors: the availability of its substrate (PGF1α) and the activity of the enzyme that catalyzes the conversion, 15-hydroxyprostaglandin dehydrogenase (15-PGDH). oup.com

Factors Influencing 15-PGDH Activity

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the biological inactivation of several prostaglandins by oxidizing their 15-hydroxyl group. oup.comoup.com The NAD+-dependent Type I isoform is considered the primary enzyme for this in vivo activity. plos.orgnih.gov The activity of 15-PGDH is regulated at multiple levels, including gene expression, protein turnover, and direct inhibition or activation, which in turn controls the formation rate of 15-keto-PGF1α.

Regulatory Factors:

Hormonal and Cellular Signals: In cell culture models, the activity and mRNA levels of 15-PGDH are influenced by substances like progesterone, cortisol, cAMP, and intracellular calcium levels. oup.com Growth factors such as Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) have been shown to suppress 15-PGDH expression. nih.gov

Pharmacological Agents: Certain non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen (B1673479) and indomethacin (B1671933), have been found to stimulate 15-PGDH activity and expression in various cancer cell lines. nih.gov This effect appears to be independent of their well-known inhibition of cyclooxygenase (COX) enzymes. nih.gov Flurbiprofen achieves this by increasing the transcription and translation of the enzyme and by reducing its turnover rate. nih.gov

Enzyme Inhibition: Several compounds can act as inhibitors of 15-PGDH, which would decrease the formation of 15-keto-PGF1α. While many identified inhibitors have low potency, some, like the thiazolidinedione derivative CT-8 and the small molecule SW033291, show high affinity. plos.org

Protein Turnover: The 15-PGDH protein has a rapid turnover rate that can be modulated. oup.com For instance, the protease matrix metalloproteinase-9 (MMP-9) can degrade 15-PGDH, while its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), helps to stabilize the enzyme. nih.gov

FactorEffect on 15-PGDHMechanismReference
Progesterone, Cortisol, cAMPModulates activity and mRNA abundanceTranscriptional/Post-transcriptional regulation oup.com
EGF, HGFSuppresses expressionInvolves PI3K, ERK, and p38MAPK pathways nih.gov
NSAIDs (e.g., Flurbiprofen)Stimulates activity and expressionIncreases transcription/translation; decreases protein turnover nih.gov
Thiazolidinediones (e.g., CT-8)Inhibits activityDirect enzyme inhibition plos.org
Matrix Metalloproteinase-9 (MMP-9)Decreases protein levelProteolytic degradation nih.gov
Tissue Inhibitor of Metalloproteinase-1 (TIMP-1)Increases protein stabilityInhibition of MMP-9 nih.gov

Interplay with Upstream Arachidonic Acid Metabolizing Enzymes (e.g., Cyclooxygenase Pathway)

The synthesis of 15-keto-PGF1α is intrinsically linked to the upstream arachidonic acid cascade, specifically the cyclooxygenase (COX) pathway. abcam.com This pathway is responsible for producing the prostaglandins that serve as substrates for 15-PGDH. uwyo.edumdpi.com

The process begins with arachidonic acid, a fatty acid released from cell membranes. mdpi.comslideshare.net The COX enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). uwyo.edumdpi.comacs.org PGH2 is then acted upon by various tissue-specific synthase enzymes to produce different prostaglandins. uwyo.eduacs.org Specifically, PGF1α is derived from the precursor PGH1, which is synthesized from dihomo-γ-linolenic acid via the COX pathway. PGF2α is generated via the reduction of PGH2. uwyo.edu

Biological Roles and Mechanistic Investigations of 15 Keto Prostaglandin F1alpha

Attenuation of Parent Prostaglandin (B15479496) F1alpha Activity upon C-15 Oxidation in Mammalian Systems

In mammalian systems, the biological activity of Prostaglandin F1alpha (PGF1α) is significantly diminished following oxidation at the C-15 position, which converts it to 15-keto Prostaglandin F1alpha (15-keto-PGF1α). caymanchem.comtargetmol.comlipidmaps.org This metabolic transformation is a critical step in the deactivation of the parent prostaglandin. The enzyme responsible for this initial metabolic step is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comtargetmol.comscbt.com

The conversion to a ketone group at C-15 markedly attenuates the compound's ability to bind to its receptors, thereby reducing its biological activity. caymanchem.comtargetmol.comlipidmaps.org For instance, studies on the mitogenic effects of various prostaglandins (B1171923) in Swiss mouse 3T3 cells revealed that while PGF2α was a potent stimulator of DNA synthesis, the oxidation of the hydroxyl group at C-15 to a ketone in its analogues abolished this mitogenic effect. nih.gov This highlights the crucial role of the C-15 hydroxyl group for the biological function of F-series prostaglandins in mammals.

The process of C-15 oxidation is a key component of prostaglandin catabolism. lipidbank.jp Following the initial oxidation to 15-keto-PGF1α, further metabolic steps can occur, leading to the formation of other inactive metabolites. nih.gov This metabolic pathway ensures that the potent biological effects of prostaglandins are tightly regulated and localized.

Functional Divergence in Non-Mammalian Organisms

Role as Post-Ovulatory Pheromones in Aquatic Species

In stark contrast to its role in mammals, 15-keto-PGF1α and related 15-keto compounds exhibit significant biological activity in certain non-mammalian organisms, particularly aquatic species. caymanchem.comtargetmol.comlipidmaps.org In many fish species, these compounds function as potent post-ovulatory pheromones. caymanchem.comtargetmol.comlipidmaps.org Following ovulation, female fish release F-series prostaglandins and their metabolites, including 15-keto prostaglandins, into the water. nih.gov These chemical cues are detected by males and can trigger reproductive behaviors. nih.govnih.gov

Research on goldfish has shown that both Prostaglandin F2alpha (PGF2α) and its metabolite, 15-keto-PGF2α, are potent olfactory stimulants for mature males, with the latter having an even lower detection threshold. nih.gov Similarly, in brown trout and Atlantic salmon, F-series prostaglandins and their metabolites, including 15-keto-PGF2α, are detected by the olfactory epithelium of mature males and can induce physiological responses related to reproduction, such as an increase in expressible milt. biologists.comresearchgate.netdiva-portal.org These findings underscore the critical role of 15-keto prostaglandins in the chemical communication and reproductive success of these species. nih.govnih.gov

Comparative Analysis of Receptor Binding and Activity Across Species

The divergent functions of 15-keto-PGF1α in mammals and fish are rooted in differences in receptor binding and activity. In mammals, the oxidation at C-15 leads to a marked reduction in binding to prostaglandin receptors and a subsequent loss of activity. caymanchem.comtargetmol.comlipidmaps.org For example, while PGF2α has a high affinity for its receptor, its 15-keto metabolite shows significantly lower activity.

Conversely, in fish, the olfactory receptors of males are highly sensitive to 15-keto prostaglandins. nih.gov Electrophysiological studies have demonstrated that the olfactory epithelium of mature male brown trout is acutely sensitive to F-series prostaglandins and their metabolites, including 15-keto-PGF2α, at very low concentrations. researchgate.net Cross-adaptation experiments in goldfish have even suggested the existence of separate olfactory receptor sites for PGF2α and its 15-keto metabolite, indicating a high degree of specificity. nih.gov This specialized receptor system allows male fish to detect and respond to the pheromonal cues released by ovulated females, highlighting a clear evolutionary divergence in the function of these compounds.

Involvement in Cellular Signaling Pathways and Metabolic Processes

Influence on Prostaglandin Metabolism (General)

The enzyme prostaglandin reductase 2 (PTGR2) can further metabolize 15-keto prostaglandins. It acts as a 15-oxo-prostaglandin 13-reductase, catalyzing the reduction of the double bond at C13-C14. uniprot.org While its highest activity is towards 15-keto-PGE2, it also acts on 15-keto-PGF1α. uniprot.orgfrontiersin.org This subsequent metabolic step further contributes to the inactivation and clearance of prostaglandins. The study of these metabolic pathways is crucial for understanding the regulation of prostaglandin signaling in both physiological and pathological conditions. chemicalbook.commedchemexpress.com

Potential Link to Lipogenesis and Adipocyte Differentiation via Related Enzymes

Emerging research suggests a potential connection between the metabolism of 15-keto prostaglandins and lipid metabolism, including lipogenesis and adipocyte differentiation. medchemexpress.comchemicalbook.com This link appears to be mediated by enzymes involved in prostaglandin catabolism.

Studies have shown that enzymes like prostaglandin reductase 1 (PTGR1) and prostaglandin reductase 2 (PTGR2) play a role in adipocyte differentiation. rhea-db.orgebi.ac.uk For instance, PTGR2 expression is upregulated during the late phase of 3T3-L1 adipocyte differentiation. ebi.ac.uk Overexpression of PTGR2 has been shown to repress the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis, and consequently inhibit adipocyte differentiation. uniprot.orgebi.ac.uk

Interestingly, 15-keto-PGE2, a related compound, has been identified as a ligand for PPARγ, capable of activating its transcriptional activity and promoting adipogenesis. ebi.ac.uk The enzyme PTGR2, by converting 15-keto-PGE2 to its 13,14-dihydro form, can abolish this effect. ebi.ac.uk While direct studies on the role of 15-keto-PGF1α in this process are limited, the involvement of these shared metabolic enzymes suggests a potential, albeit indirect, link between 15-keto-PGF1α metabolism and the regulation of lipogenesis and adipocyte differentiation.

Interactions with Nuclear Receptors (e.g., PPARG)

While direct binding and activation studies of this compound (15-keto PGF1α) with Peroxisome Proliferator-Activated Receptor Gamma (PPARG) are not extensively detailed in the literature, its metabolic pathways are linked to the regulation of this nuclear receptor. The enzyme Prostaglandin Reductase 2 (PTGR2) catalyzes the conversion of 15-keto-prostaglandins to their 13,14-dihydro metabolites, with 15-oxoprostaglandin F1alpha being a known substrate. uniprot.orggenecards.org Overexpression of PTGR2 has been shown to repress the transcriptional activity of PPARG, suggesting an indirect regulatory relationship where the metabolism of 15-keto PGF1α can influence PPARG signaling pathways. uniprot.org

Investigations into structurally similar compounds provide further insight into potential mechanisms. For instance, 15-keto-prostaglandin E2 (15-keto-PGE2), another 15-keto prostaglandin, has been demonstrated to activate host PPAR-γ during infections with Cryptococcus neoformans. nih.gov In this context, the pathogen-derived prostaglandin must be converted to its 15-keto form to promote fungal growth, an effect that is abrogated by the inhibition of host PPAR-γ. nih.gov This highlights a mechanism where a 15-keto prostaglandin acts as a ligand for PPAR-γ, modulating host cell responses. nih.gov Such findings suggest that 15-keto PGF1α may possess the capability to interact with and modulate the activity of nuclear receptors like PPARG, even if the specific downstream consequences of this interaction are still under investigation.

Investigating Roles in Specific Biological Systems (In Vitro and Animal Models)

Research indicates that this compound is involved in the fundamental cellular processes of proliferation and differentiation. targetmol.com The broader family of prostaglandins exhibits complex and often context-dependent effects on cell growth and specialization.

Studies on related keto-prostaglandins have provided more specific insights. For example, 15-keto-PGE2 has been observed to suppress the proliferation and clonogenicity of H-ras transfected human mammary epithelial cells (MCF10A-ras). nih.gov This anti-proliferative effect is linked to the inhibition of the STAT3 signaling pathway. nih.gov In contrast, research on endothelial cells has shown that prostaglandin E2 (PGE2) can promote cell proliferation. nih.gov

The role of prostaglandins in differentiation is equally nuanced. In co-culture models of osteoblasts (OBs) and endothelial cells (ECs), the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, was found to enhance osteoblast differentiation. nih.gov This suggests that endogenous prostanoids can act as negative modulators of differentiation in certain cellular environments. nih.gov The related compound 8-iso-15-keto Prostaglandin F2beta has also been noted to modulate cell proliferation and apoptosis. smolecule.com

Table 1: Research Findings on Prostaglandins in Cellular Proliferation and Differentiation

Compound Cell Type/Model Observed Effect Reference
15-keto Prostaglandin F1α General Implicated in cell proliferation and differentiation targetmol.com
15-keto Prostaglandin E2 MCF10A-ras breast cancer cells Suppresses proliferation and clonogenicity nih.gov
Prostaglandin E2 (PGE2) Endothelial Cells Increases proliferation nih.gov
Endogenous Prostanoids Osteoblasts (co-cultured with Endothelial Cells) Negatively modulate differentiation nih.gov
8-iso-15-keto Prostaglandin F2beta General Modulates cell proliferation and apoptosis smolecule.com

The integrity of the intestinal mucosa is maintained by a rapid repair process known as epithelial restitution, which reseals superficial injuries. nih.govphysiology.org This process involves the migration of healthy epithelial cells over the damaged area to re-establish a continuous barrier. researchgate.net Endogenous prostaglandins have been identified as crucial regulators of this mechanism. nih.govphysiology.org

In vitro studies using cultured intestinal epithelial cell lines (IEC-6 and Caco-2) have elucidated this role. nih.govgrafiati.com In these models, various growth factors, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-beta (TGF-β), were shown to accelerate the resealing of mechanical wounds. nih.govphysiology.org The application of piroxicam (B610120), a nonsteroidal anti-inflammatory drug that inhibits prostaglandin synthesis, significantly suppressed this growth factor-stimulated restitution. nih.govgrafiati.com Furthermore, piroxicam was found to abolish the increase in the release of 6-ketoprostaglandin F1alpha, a stable metabolite of prostacyclin, which was induced by fetal calf serum. nih.govgrafiati.com The inhibitory effect of piroxicam on cell migration could be reversed by the addition of a stable PGI2 analogue. nih.gov These findings collectively demonstrate that endogenous prostaglandins are essential downstream mediators in the process of growth factor-stimulated intestinal epithelial restitution. nih.govphysiology.org

Table 2: Key Findings in Intestinal Epithelial Restitution Studies

Model System Treatment/Condition Key Finding Conclusion Reference
IEC-6 and Caco-2 cells Growth Factors (EGF, TGF-β, etc.) Accelerated epithelial wound resealing Growth factors stimulate restitution nih.govphysiology.org
IEC-6 and Caco-2 cells Growth Factors + Piroxicam Stimulatory effect of growth factors was suppressed Prostaglandin synthesis is necessary for growth factor-stimulated restitution nih.govphysiology.org
IEC-6 and Caco-2 cells Fetal Calf Serum (FCS) Increased release of 6-ketoprostaglandin F1α Restitution stimuli enhance prostaglandin production nih.gov
IEC-6 and Caco-2 cells Piroxicam Abolished the FCS-induced increase in 6-keto PGF1α release Piroxicam effectively blocks prostaglandin synthesis in this model nih.govgrafiati.com

In animal models, prostaglandins are recognized as key mediators in inflammation, although their specific roles can be either pro-inflammatory or anti-inflammatory. scbt.comfoodb.ca Metabolites such as 6-keto-prostaglandin F1α and 2,3-Dinor-6-keto-prostaglandin F1 alpha are implicated in the inflammatory response. scbt.comfoodb.ca

However, there is growing evidence that certain 15-keto prostaglandin derivatives may be involved in the resolution of inflammation. Specifically, the closely related compound 15-keto-PGF2α has been implicated in resolving inflammation through the suppression of NF-κB signaling. This suggests a potential anti-inflammatory or pro-resolving function for metabolites generated via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. The broader family of prostaglandins derived from eicosapentaenoic acid (EPA), such as Δ17-6-keto Prostaglandin F1α, may also contribute to anti-inflammatory effects, as evidenced by their potential role in reducing the incidence of glaucoma, a condition with an inflammatory component. medchemexpress.com These findings indicate that while some prostaglandins initiate and sustain inflammation, 15-keto metabolites like 15-keto PGF1α could play a counter-regulatory role, contributing to the eventual dampening of the inflammatory process.

Advanced Analytical Methodologies for 15 Keto Prostaglandin F1alpha Research

Quantitative Detection and Characterization Techniques

The analysis of oxylipins like 15-keto PGF1α is challenging due to their structural similarity, limited stability, and very low concentrations in tissues. mdpi.com A variety of methods have been employed, with mass spectrometry-based approaches and immunological assays being the most prominent.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the definitive identification and quantification of prostaglandins (B1171923) and their metabolites. mdpi.com These methods offer high selectivity and the ability to measure multiple analytes simultaneously. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile molecules like 15-keto PGF1α, chemical derivatization is a necessary step to increase their volatility. researchgate.netsemanticscholar.org This process, however, can introduce limitations regarding analytical stability. semanticscholar.org Despite this, GC-MS has been successfully applied to eicosanoid research, allowing for the analysis of various prostaglandins and their metabolites. mdpi.com For instance, a study comparing radioimmunoassay (RIA) with GC-MS for the determination of prostaglandins in human blood highlighted the reliability of GC-MS. In this study, prostanoids were extracted and derivatized to their methoximepentafluorobenzyl-esters-trimethylsilyl-ethers for GC/MS analysis. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is widely used for the analysis of eicosanoids, as it often circumvents the need for the extensive derivatization required for GC-MS. semanticscholar.org LC-MS-based lipidomic platforms are particularly useful for both the qualitative and quantitative determination of eicosanoids in biological samples. semanticscholar.org The technique has been used in comprehensive monitoring methods for analyzing numerous lipid mediator species. shimadzu.com

A study developing a comprehensive LC-MS-based method for profiling 32 eicosanoids, including prostaglandin (B15479496) metabolites, demonstrated its utility in quantifying metabolites in rabbit liver S9 fractions. semanticscholar.org This highlights the capability of LC-MS to handle complex biological matrices.

Tandem mass spectrometry, often denoted as MS/MS, provides an additional layer of specificity and sensitivity, making it the technique of choice for analyzing low-abundance lipids like 15-keto PGF1α. researchgate.net Both GC-MS/MS and LC-MS/MS have been successfully applied in eicosanoid research. mdpi.com LC-MS/MS, in particular, is frequently used for the analysis of prostaglandins and thromboxanes. researchgate.net

An HPLC-MS/MS method was developed and validated for the quantification of 6-keto prostaglandin F1α and its metabolites, including a diketo-prostaglandin derivative, in human plasma. nih.gov This method combined solid-phase extraction with a column switching approach for analyte enrichment and sample clean-up. nih.gov The validation of this assay demonstrated high precision and accuracy, with the ability to detect concentrations in the picogram per milliliter range. nih.govresearchgate.net

Validation Parameters of an LC-MS/MS Method for Prostaglandin Metabolites nih.govresearchgate.net
AnalyteConcentration Range (pg/mL)Inter-batch Precision (%)Inter-batch Accuracy (%)
6-keto prostaglandin F1α50.0 - 5000<12.797.3 - 100.8
2,3-dinor-6-keto prostaglandin F1α100 - 10,000<9.297.5 - 103.0
6,15-diketo-13,14-dihydro prostaglandin F1α50.0 - 5000<9.492.0 - 100.0

The use of stable-isotope labeled internal standards is crucial for accurate quantification in mass spectrometry, as it corrects for variations during sample preparation and analysis. mdpi.com For prostaglandins, deuterium-labeled (d-labeled) or carbon-13-labeled (13C-labeled) standards are commonly used. mdpi.com For example, 13,14-dihydro-15-keto Prostaglandin D2-d4 is intended for use as an internal standard for the quantification of its non-labeled counterpart by GC- or LC-MS. caymanchem.com

In a study profiling eicosanoids in rabbit liver, a mixture of deuterated internal standards, including d4-6-keto PGF1α and d4-PGE2, was spiked into the samples before extraction to ensure accurate quantification. semanticscholar.org This stable isotope dilution method is a cornerstone of quantitative eicosanoid analysis.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS)

Immunological Assays (e.g., EIA, RIA) for Oxylipin Analysis and Their Limitations

Immunological assays, such as enzyme immunoassay (EIA) and radioimmunoassay (RIA), have historically been used for the quantitative analysis of oxylipins due to their high sensitivity. mdpi.comgoogle.com These methods can detect compounds at the picogram per milliliter level. google.com For example, RIAs have been developed to quantify 15-keto-dihydro-PGF2α in human plasma. mdpi.com

However, a significant limitation of immunoassays is their potential for a lack of specificity due to cross-reactivity. researchgate.netgoogle.com Since these assays are not separative techniques, structurally similar compounds present in the sample can interfere with the antigen-antibody reaction, leading to considerable errors. google.com

A comparison of RIA and GC/MS for the determination of various prostaglandins in human blood found that while there was an excellent correlation for most eicosanoids, RIA significantly overestimated the levels of 6-keto-PGF1α. nih.gov This underscores the importance of validating immunoassay results with a more specific method like mass spectrometry. nih.gov Despite these limitations, when validated, immunoassays can provide results comparable to those obtained by LC-MS/MS for certain prostanoids. core.ac.uk

Comparison of Analytical Methods for Oxylipin Analysis mdpi.comresearchgate.netnih.govgoogle.com
MethodAdvantagesLimitations
GC-MSHigh reliability and sensitivity. google.comRequires chemical derivatization, which can affect stability. researchgate.netsemanticscholar.org
LC-MS/MSHigh specificity and sensitivity, often no derivatization needed. researchgate.netsemanticscholar.orgCan have higher limits of quantitation than GC-MS/MS in some cases. mdpi.com
Immunoassays (EIA, RIA)High sensitivity, capable of detecting very low concentrations. mdpi.comgoogle.comLack of specificity, risk of cross-reactivity with similar compounds. researchgate.netgoogle.com

Chromatographic Separation Techniques (e.g., HPLC, TLC, Capillary Electrophoresis) in Research Settings

Chromatographic separation is a critical step in the analysis of 15-keto PGF1α, necessary to isolate it from other eicosanoids and matrix components before quantification. Many eicosanoids are isobaric, meaning they have the same mass, and can only be distinguished through effective chromatographic resolution. escholarship.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of prostaglandins and their metabolites. mdpi.com Reversed-phase (RP) HPLC is commonly employed, utilizing columns such as the C18 to separate compounds based on their hydrophobicity. diva-portal.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as acetic acid to improve peak shape and ionization efficiency. escholarship.orgdiva-portal.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is typically used to effectively separate a wide range of eicosanoids within a single run. nih.govescholarship.org The use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten analysis times from 20-60 minutes to under 15 minutes while improving separation efficiency. mdpi.com

Thin-Layer Chromatography (TLC): While largely superseded by HPLC for quantitative analysis, Thin-Layer Chromatography still finds application as a sample preparation and purification technique. mdpi.com It can be used for the preliminary separation of prostaglandins from complex biological extracts before a more sensitive and quantitative analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS. mdpi.comresearchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis has also been utilized for the analysis of oxylipins. mdpi.com This technique separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution. While effective, its use in routine prostaglandin analysis is less common compared to the well-established and robust HPLC-MS methods. mdpi.com

Sample Preparation and Enrichment Strategies for Complex Biological Matrices

Given the trace concentrations of 15-keto PGF1α in biological fluids like plasma and urine, extensive sample preparation is required to remove interferences and concentrate the analyte to a level detectable by analytical instruments. nih.govmdpi.com

Solid Phase Extraction is a cornerstone of sample preparation for prostaglandin analysis. nih.govresearchgate.net This technique involves passing the liquid biological sample through a cartridge containing a solid adsorbent (the stationary phase). Based on the chosen stationary phase and solvents, interfering compounds can be washed away while the analyte of interest is retained. The analyte is then eluted from the cartridge using a small volume of a different solvent, resulting in a cleaner and more concentrated sample. nih.govresearchgate.net This method is frequently the first step in a multi-stage cleanup process. nih.gov

Immuno-affinity Chromatography is a highly selective purification technique that utilizes the specific binding between an antibody and its antigen. mdpi.com For prostaglandin analysis, antibodies specific to a particular prostaglandin are immobilized on a solid support within a column. researchgate.net When a biological sample is passed through, the target prostaglandin is captured by the antibodies while other components wash through. mdpi.comresearchgate.net This method is exceptionally effective for isolating analytes that are present in very low concentrations from complex matrices, yielding a very clean sample for final analysis. mdpi.com A limitation is that commercial IAC columns are not available for all prostaglandin metabolites. mdpi.com

Column switching is an advanced, automated HPLC technique used for analyte enrichment and further sample cleanup. nih.govresearchgate.net In a typical setup, the sample is first loaded onto a "trapping" column after an initial cleanup by SPE. The fraction containing the analyte of interest is then selectively transferred (switched) to a second, analytical column for high-resolution separation. diva-portal.orgnih.gov This two-dimensional approach effectively removes matrix components that were not eliminated by the initial SPE step, significantly improving the sensitivity and robustness of the assay. nih.govresearchgate.net Research on related prostaglandin metabolites has successfully combined SPE with a column switching approach for their quantification in human plasma. nih.govresearchgate.netresearchgate.net

Immuno-affinity Chromatography

Challenges in 15-keto Prostaglandin F1alpha Analysis

The quantitative analysis of 15-keto PGF1α is inherently difficult due to its chemical nature and low abundance in biological systems.

A primary challenge in the analysis of 15-keto PGF1α and other eicosanoids is their extremely low physiological concentrations, which are often in the picomolar (pM) to nanomolar (nM) range. nih.gov This necessitates highly sensitive analytical instrumentation, typically tandem mass spectrometry, and rigorous sample enrichment procedures. mdpi.com

Furthermore, many prostaglandins are chemically unstable, and can also be artificially generated from other lipids during sample collection and processing. nih.govmdpi.com To mitigate this, it is common to measure more stable downstream metabolites as surrogates for their less stable parent compounds. nih.gov For instance, the stability of related prostaglandin metabolites has been thoroughly validated, showing they can be stable in plasma for over 20 hours at room temperature, through multiple freeze-thaw cycles, and for extended periods when stored at -25°C. nih.govresearchgate.net Such stability studies are crucial to ensure the accuracy and reliability of quantitative results.

Table 1: Example of Validation Parameters for an HPLC-MS/MS Method for Prostaglandin Metabolite Analysis in Human Plasma.

This table presents data from a validated method for 6,15-diketo-13,14-dihydro prostaglandin F1α, a structurally related metabolite, to illustrate typical performance characteristics.

ParameterResultCitation
Technique HPLC-MS/MS with SPE and column switching nih.govresearchgate.net
Matrix Human Plasma nih.govresearchgate.net
Concentration Range 50.0 - 5000 pg/mL nih.govresearchgate.net
Inter-batch Precision (%CV) < 9.4% nih.govresearchgate.net
Inter-batch Accuracy 92.0% - 100.0% nih.govresearchgate.net
Analyte Stability Stable for 20h at room temp, 3 freeze-thaw cycles, 96 days at -25°C nih.gov

Structural Isomerism and Cross-Reactivity in Assay Development

The specificity of immunoassays, a common technique for quantifying prostaglandins, is highly dependent on the antibody's ability to distinguish between the target analyte and structurally similar molecules. nih.govmdpi.com The presence of isomers, which are molecules with the same molecular formula but different structural arrangements, poses a significant challenge in the development of assays for 15-keto PGF1α. nih.gov

Cross-reactivity occurs when the antibody binds to compounds other than the intended analyte, leading to inaccurate measurements. caymanchem.com For instance, an antibody developed for one prostaglandin might show significant cross-reactivity with other prostaglandins or their metabolites if they share similar structural features or epitopes. nih.govcaymanchem.com This is a well-documented issue in eicosanoid research, where numerous isomers can co-exist in biological samples. nih.gov

Several prostaglandins and their metabolites are structurally related to 15-keto PGF1α. The development of highly specific antibodies that can differentiate 15-keto PGF1α from these related compounds is a critical step in creating a reliable immunoassay. For example, immunoassays for other prostaglandins, such as 6-keto PGF1α, have shown cross-reactivity with a range of other prostaglandins, including 13,14-dihydro-15-keto-PGF1α. biomol.comabcam.cn While specific cross-reactivity data for 15-keto PGF1α assays with its isomers is not always extensively detailed in all contexts, the general principle of potential interference from structurally similar molecules remains a primary concern for researchers. nih.govoup.com

To mitigate the impact of cross-reactivity, techniques such as chromatography are often employed to separate the analyte of interest from potentially interfering isomers before quantification. mdpi.comnih.gov This multi-step approach, combining separation with detection, enhances the specificity and reliability of the results. nih.gov

Table 1: Examples of Structurally Related Prostaglandins and Potential for Cross-Reactivity

CompoundPotential for Cross-Reactivity with 15-keto PGF1α Assays
15-keto Prostaglandin F2αHigh, due to the shared 15-keto group and overall structural similarity. bioscience.co.uk
Prostaglandin F1αModerate, as the parent compound of 15-keto PGF1α. caymanchem.com
13,14-dihydro-15-keto Prostaglandin F2αModerate to high, due to the presence of the 15-keto group and a saturated bond in the cyclopentane (B165970) ring. chemie-brunschwig.ch
6-keto Prostaglandin F1αLow to moderate, depending on the antibody's specificity. biomol.com

This table provides a conceptual overview. Actual cross-reactivity percentages would be determined empirically for each specific antibody and assay.

Ensuring Quantitative Reproducibility in Research Applications

Several factors can influence the reproducibility of 15-keto PGF1α measurements, including the analytical method employed, the purity of the analytical standards, and the handling and storage of samples. nih.govcaymanchem.com Both intra-assay (within the same assay run) and inter-assay (between different assay runs) variability need to be minimized to ensure consistent results. chemie-brunschwig.chnih.gov

To address these challenges, researchers rely on several key strategies:

High-Purity Analytical Standards: The use of well-characterized, high-purity analytical standards is fundamental for accurate calibration and quantification. caymanchem.com Companies that specialize in lipidomics provide quantitative grade standards, such as "MaxSpec®" standards, which are prepared gravimetrically and come with a detailed certificate of analysis to ensure identity, purity, and concentration. caymanchem.com

Validated Analytical Methods: Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly preferred for their high sensitivity, specificity, and ability to resolve isomeric compounds, thus improving reproducibility. nih.govnih.gov The validation of these methods typically includes assessing parameters like precision, accuracy, linearity, and stability. nih.gov

Proper Sample Handling and Storage: The stability of 15-keto PGF1α in biological matrices is a critical consideration. Samples should be handled and stored under conditions that prevent degradation or artificial formation of the analyte. caymanchem.com For instance, long-term storage at -80°C is often recommended. novamedline.com

Internal Standards: The use of isotopically labeled internal standards, such as deuterated analogs, is a common practice in mass spectrometry-based methods to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of quantification.

Table 2: Key Parameters for Ensuring Quantitative Reproducibility

ParameterDescriptionImportance for 15-keto PGF1α Research
Intra-Assay Precision The variation observed within a single assay when the same sample is analyzed multiple times. nih.govIndicates the consistency of the analytical process within a single run.
Inter-Assay Precision The variation observed when the same sample is analyzed in different assay runs, often on different days. chemie-brunschwig.chnih.govReflects the long-term stability and robustness of the analytical method.
Accuracy The closeness of a measured value to the true or accepted value. nih.govEnsures that the quantitative results are a true reflection of the analyte concentration.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. nih.govDemonstrates that the assay is reliable over a specific concentration range.
Stability The chemical stability of the analyte in the biological matrix under different storage and handling conditions. nih.govPrevents the underestimation or overestimation of the analyte concentration due to degradation or formation.

By carefully considering and addressing the challenges of structural isomerism and by implementing rigorous quality control measures to ensure quantitative reproducibility, researchers can obtain reliable and accurate data on 15-keto PGF1α, paving the way for a deeper understanding of its biological significance.

Research Models and Experimental Approaches

In Vitro Cellular Systems for Metabolic and Functional Studies

Cell lines provide controlled environments to dissect the molecular pathways involving prostaglandin (B15479496) metabolism. The initial product of PGF1α metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is 15-keto-PGF1α. caymanchem.comscbt.comnih.gov In many biological systems, the focus is often on the metabolites of prostacyclin (PGI2), such as 6-keto-PGF1α and its subsequent oxidized product, 6,15-diketo-PGF1α, which shares the 15-keto structure. nih.gov

Endothelial cells are a primary site of prostacyclin (PGI2) production. wikipedia.org Studies using these cells are pivotal for understanding the pathways that could lead to 15-keto prostaglandin formation.

Bovine Aortic Endothelial Cells (BAECs): Research has shown that besides the stable PGI2 metabolite 6-keto-PGF1α, BAECs also generate significant amounts of 6,15-diketoprostaglandin F1α from arachidonic acid. nih.gov This formation occurs when prostaglandin G2 (PGG2) is acted upon by PGI2 synthetase, creating a labile intermediate that is non-enzymatically converted to the 15-keto derivative. nih.gov The balance between 6-keto-PGF1α and 6,15-diketo-PGF1α production in these cells can be influenced by the cellular redox state, such as the levels of reduced glutathione, and the presence of ferrous ions. nih.gov Irradiating BAECs has been shown to increase the production of PGI2 (measured as 6-keto-PGF1α), which appears related to cell injury but also suggests a direct stimulation of the synthesis pathway. physiology.orgresearchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying endothelial function and prostaglandin synthesis. They are known to convert arachidonic acid into PGI2 and its stable metabolite, 6-keto-PGF1α. While direct studies on 15-keto-PGF1α are less common, the enzymatic machinery, including 15-PGDH, is present, making them a relevant system for investigating the downstream metabolism of prostaglandins (B1171923).

Table 1: Prostaglandin Metabolite Formation in Endothelial Cells

Cell Line Precursor Key Metabolites Studied Key Findings Reference
Bovine Aortic Endothelial Cells Arachidonic Acid, PGG2 6-keto-PGF1α, 6,15-diketo-PGF1α Produces both metabolites; formation of 6,15-diketo-PGF1α is non-enzymatic from a PGG2-derived intermediate. nih.gov
Bovine Aortic Endothelial Cells Arachidonic Acid 6-keto-PGF1α (PGI2) Radiation increases PGI2 synthesis. physiology.orgresearchgate.net

Immune cells are critical sources and targets of prostaglandins during inflammatory responses.

RAW264.7 Cells: This murine macrophage-like cell line is widely used to study inflammation. Upon stimulation with lipopolysaccharide (LPS), RAW264.7 cells produce a wide array of eicosanoids. semanticscholar.org Profiling studies have identified 15-keto-PGF1α as one of the many metabolites produced by these cells. semanticscholar.org Treatment with aspirin (B1665792) eugenol (B1671780) ester (AEE) in LPS-stimulated RAW264.7 cells did not cause significant changes in the levels of 6-keto-PGF1α. researchgate.net

U937 Cells: This human monocytic cell line can be differentiated into macrophages and is used to study inflammatory processes. Phorbol esters have been shown to stimulate the synthesis of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in related human promyelocytic leukemia (HL-60) cells, indicating their utility in studying the enzymes responsible for producing 15-keto prostaglandins. portlandpress.com

BV2 Microglial Cells: These are immortalized murine microglial cells used in neuroinflammation research. Studies have shown that liver X receptor agonists can reduce the production of inflammatory cytokines in BV2 cells challenged with LPS, a response that can be antagonized by PGF2α, highlighting the role of this prostaglandin pathway in microglia. mdpi.com Other research has focused on inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) in LPS-stimulated BV2 cells. researchgate.net

Intestinal epithelial cells play a role in mucosal integrity and inflammation, processes modulated by prostaglandins.

IEC-6 Cells: This non-transformed rat intestinal epithelial cell line is a model for studying intestinal restitution and growth. bcrj.org.br Studies have demonstrated that growth factors stimulate wound healing in IEC-6 cells, an effect that is suppressed by cyclooxygenase (COX) inhibitors. nih.gov This inhibition can be reversed by a stable PGI2 analogue, indicating that endogenous prostaglandins, which are precursors to 15-keto metabolites, are crucial for this repair process. nih.gov The release of 6-keto-PGF1α is a measured endpoint in these studies. nih.gov

Caco-2 Cells: This human colon adenocarcinoma cell line differentiates to form a polarized epithelial monolayer and is used as a model of the intestinal barrier. In studies of intestinal restitution, Caco-2 cells, like IEC-6 cells, show that the healing process is dependent on endogenous prostaglandin production. nih.gov In response to inflammatory stimuli like trinitrobenzene, Caco-2 cells increase the production of PGE2 and 6-keto-PGF1α. science.gov

To study the specific proteins involved in prostaglandin handling, heterologous expression systems are invaluable.

Xenopus laevis oocytes: These large frog eggs are a robust system for expressing foreign proteins and characterizing their function. They have been instrumental in identifying and characterizing the prostaglandin transporter (PGT), also known as solute carrier organic anion transporter family member 2A1 (SLCO2A1). nih.govphysiology.org Expressing PGT in oocytes confers the ability to transport prostaglandins like PGE2 across the cell membrane. nih.govbioscientifica.com This system has been used to test inhibitors of PGT and to study the kinetics of prostaglandin uptake and efflux. physiology.orgbioscientifica.com Furthermore, the gene for 15-hydroxyprostaglandin dehydrogenase (HPGD), the enzyme that converts prostaglandins to their 15-keto forms, has been identified and is studied in Xenopus laevis. uniprot.orgalliancegenome.org

Epithelial Cell Models (e.g., IEC-6, Caco-2 cells)

In Vivo Animal Models for Physiological and Pathophysiological Investigations

Animal models, particularly rodents, are essential for understanding the role of 15-keto-PGF1α and its parent compounds in a complex physiological setting.

Mice are frequently used due to the availability of genetic tools to manipulate specific genes.

Mouse Models: Studies in mice have been used to investigate the role of prostaglandins in various conditions. For example, in a mouse model of atopic dermatitis (NC/Nga mice), topical application of various prostaglandins, including PGI2, suppressed scratching behavior, while COX inhibitors enhanced it, linking prostaglandin synthesis to the regulation of pruritus. nih.gov In models of lung injury and fibrosis, the COX-2-dependent production of prostacyclin has been shown to be protective. physiology.org

Knockout Strains: The use of knockout mice has been critical in defining the specific enzymes and receptors involved in prostaglandin pathways. Mice with a global deletion of the cyclooxygenase-1 (COX-1) gene show a dramatic reduction in the production of 6-keto-PGF1α in the aorta, demonstrating that COX-1 is the primary source for vascular prostacyclin in this model. researchgate.net In contrast, COX-2 knockout mice had little effect on aortic 6-keto-PGF1α production. researchgate.net In Gulo−/− mice, which cannot synthesize vitamin C, serum levels of 6-keto-PGF1α were significantly elevated, and this correlated with a shorter lifespan. nih.gov Studies in IL-10 knockout mice, a model for inflammatory bowel disease, have analyzed the plasma profiles of eicosanoids, including d4-6-keto-PGF1α as an internal standard, to understand the role of lipid mediators in disease. nih.gov

Table 2: Summary of Findings in Rodent Models

Model Focus of Study Key Findings Related to Prostaglandin Metabolism Reference
NC/Nga Mice Atopic Dermatitis Topical PGI2 (precursor to 15-keto metabolites) suppressed scratching. nih.gov
Gulo−/− Mice Vitamin C Deficiency Ascorbate deficiency led to significantly increased serum 6-keto-PGF1α. nih.gov
COX-1 Knockout Mice Vascular Prostanoid Production Aortic production of 6-keto-PGF1α was reduced by over 90%, identifying COX-1 as the key enzyme. researchgate.net
IL-10 Knockout Mice Inflammatory Bowel Disease Used d4-6-keto-PGF1α as an internal standard for eicosanoid profiling in plasma. nih.gov

Non-Rodent Animal Models (e.g., Cats and Rabbits for Metabolic Studies)

The metabolism of prostaglandins, including precursors to 15-keto Prostaglandin F1α (15-keto PGF1α), has been investigated in non-rodent animal models such as cats and rabbits. These studies provide valuable insights into the enzymatic processes that govern the transformation of these lipid mediators. Research using radioimmunoassays to track plasma levels of prostacyclin (PGI2) and its degradation products has demonstrated that both exogenous PGI2 and its more stable metabolite, 6-keto-prostaglandin F1α, can be rapidly converted into 6,15-diketo-13,14-dihydroprostaglandin F1α in these species. nih.gov

This metabolic conversion highlights the efficiency of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in vivo. nih.gov In studies involving the infusion of tritium-labeled PGI2 or 6-keto-prostaglandin F1α into cats, chromatographic analysis confirmed the formation of metabolites that co-chromatographed with authentic standards of 6,15-diketo-13,14-dihydroprostaglandin F1α. nih.gov The findings from these feline and rabbit models underscore that 6-keto-prostaglandin F1α is effectively metabolized by 15-PGDH, a key step analogous to the formation of 15-keto PGF1α from Prostaglandin F1α (PGF1α). nih.govscbt.comnih.gov

Application of Selective Enzyme Inhibitors and Agonists in Animal Studies

The study of prostaglandin pathways in animal models is greatly facilitated by the use of selective enzyme inhibitors and receptor agonists. These tools allow researchers to dissect the roles of specific enzymes and receptors in various physiological and pathological processes.

Enzyme Inhibitors: Inhibitors of cyclooxygenase (COX) enzymes, such as indomethacin (B1671933) and selective COX-2 inhibitors, are widely used to block the initial synthesis of prostaglandins. researchgate.netfrontiersin.org In animal models of inflammation, these inhibitors have been shown to reduce the production of prostaglandins, thereby ameliorating inflammatory responses. frontiersin.org For instance, pretreatment with the selective COX-2 inhibitor NS-398 was found to resolve inflammation and decrease the concentration of Prostaglandin E2 (PGE2) in an air pouch model. frontiersin.org More specific inhibitors targeting downstream enzymes have also been developed. For example, the small-molecule SW033291 is a potent inhibitor of 15-PGDH, the enzyme that degrades prostaglandins like PGE2. mdpi.com In mouse models, inhibition of 15-PGDH by SW033291 has been shown to increase PGE2 levels, promoting liver regeneration and reducing liver injury. mdpi.com

Receptor Agonists: Prostaglandin receptor agonists are used to mimic the effects of endogenous prostaglandins and to characterize receptor function. For example, in NC/Nga mice, a model for atopic dermatitis, topical application of various prostanoids, including agonists for the Prostaglandin D2 (PGD2) receptor (DP1), significantly suppressed scratching behavior. nih.gov This suggests that activation of specific prostaglandin receptors can have therapeutic effects. nih.gov Conversely, the use of a COX inhibitor like indomethacin, which decreases prostaglandin levels, enhanced the scratching behavior in this model. nih.gov The effects of agonists on specific receptor subtypes, such as the EP receptor subtypes for PGE2, have been studied to understand their roles in processes like uterine contractions and preparation for implantation in mice. nih.gov

Table 1: Examples of Enzyme Inhibitors and Agonists in Animal Studies
CompoundTargetModel SystemObserved EffectReference
IndomethacinCOX-1 and COX-2Mouse (fibrosarcoma)Enhanced tumor response to radiotherapy. oup.com
NS-398Selective COX-2Mouse (air pouch inflammation)Resolved inflammation and decreased PGE2 levels. frontiersin.org
SW03329115-PGDHMouse (liver injury)Increased PGE2 levels, promoted liver regeneration, and reduced necrosis. mdpi.com
Prostaglandin D2 (Agonist)DP1 ReceptorMouse (atopic dermatitis model)Suppressed scratching behavior. nih.gov
Sulprostone (Agonist)EP1 and EP3 ReceptorsPig (heart tissue)Used to characterize EP3 receptor presence in myocardial membranes. ahajournals.org

Gene Expression and Proteomic Profiling in Research Contexts

Analysis of Enzymes Involved in Prostaglandin Metabolism (e.g., PTGR3, PTGR2)

The metabolism of 15-keto prostaglandins is further carried out by prostaglandin reductases (PTGRs). Gene expression and proteomic studies have been crucial in identifying and characterizing these enzymes.

Prostaglandin Reductase 2 (PTGR2): Chemical proteomic profiling has identified PTGR2 as a key enzyme in the terminal inactivation of prostaglandins. nih.gov It functions as a 15-oxoprostaglandin 13-reductase, acting on various 15-keto prostaglandins. nih.govuniprot.org Studies in rat models of chronic kidney disease have shown that the mRNA expression of Ptgr2 can be significantly lower in the glomeruli of rats with kidney pathology compared to control strains. frontiersin.org

Prostaglandin Reductase 3 (PTGR3): PTGR3 (also known as ZADH2) has been identified as a novel member of the prostaglandin reductase family. genecards.org It catalyzes the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2 and also acts on 15-keto PGF1α. Enzyme kinetic studies have determined the efficiency of PTGR3 in metabolizing various 15-keto prostaglandins. Research has shown that PTGR3 expression decreases during adipocyte differentiation, which is accompanied by an increase in the level of its substrate, 15-keto-PGE2. researchgate.net This suggests that PTGR3 plays a regulatory role in processes like adipogenesis by controlling the levels of active prostaglandin metabolites.

Table 2: Enzyme Kinetic Properties of PTGR3 for Various 15-keto Prostaglandins
SubstrateKcat/Km (mM-1 min-1)
15-keto-PGF2α271.76 ± 8.82
15-keto-PGF1α214.41 ± 12.92
15-keto-PGE2157.24 ± 14.00
15-keto-PGE158.45 ± 4.59
Data adapted from Yu et al., 2013.

Assessment of Related Receptor Expression (e.g., Prostaglandin Receptors)

The biological effects of prostaglandins are mediated by specific G-protein coupled receptors. nih.gov The oxidation of the C-15 hydroxyl group to a ketone, as in 15-keto PGF1α, markedly reduces the binding affinity and activity at these receptors in mammals. targetmol.comcaymanchem.com Assessing the expression of these receptors is critical to understanding the potential sites of prostaglandin action.

Studies in various tissues and animal models have mapped the expression of different prostaglandin receptor subtypes. For example, in the human endometrium, the Prostaglandin F2α receptor (FP receptor) shows the highest expression during the mid- to late-proliferative phase, localized primarily to epithelial cells. oup.com In the mouse uterus during the peri-implantation period, the expression of prostaglandin receptors is highly regulated in a temporal and cell-specific manner. The EP3 and FP receptors are found mainly in the circular muscle of the myometrium, suggesting a role in uterine contractions, while EP4 is expressed in the epithelium and stroma, pointing to a role in preparing the uterus for implantation. nih.gov In the human kidney, EP4 receptors are strongly expressed in the media of arteries and within the glomeruli, while other prostanoid receptors like IP and TP are also present in intrarenal arteries, mediating vascular responses. researchgate.netahajournals.org

Table 3: Expression of Prostaglandin Receptors in Various Tissues
ReceptorTissue/ModelLocation of ExpressionReference
FP (PGF2α Receptor)Human EndometriumEpithelial cells (highest in mid- to late-proliferative phase). oup.com
FP (PGF2α Receptor)Mouse Uterus (pre-implantation)Circular muscle of the myometrium. nih.gov
EP3 (PGE2 Receptor)Mouse Uterus (pre-implantation)Circular muscle of the myometrium and stromal cells. nih.gov
EP4 (PGE2 Receptor)Mouse Uterus (pre-implantation)Epithelium and stroma. nih.gov
EP4 (PGE2 Receptor)Human KidneyMedia of arteries, vasa recta, glomeruli. researchgate.net
IP (Prostacyclin Receptor)Human KidneyPreglomerular blood vessels and vasa recta. ahajournals.org

Interactions with Other Lipid Mediators and Biological Pathways

Crosstalk with Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450) Pathways

The biosynthesis of prostaglandins (B1171923), including the precursor to 15-keto-PGF1α, is initiated by the cyclooxygenase (COX) enzymes. cvphysiology.comwikipedia.org Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is converted by COX-1 and COX-2 into the unstable endoperoxide intermediate Prostaglandin (B15479496) H2 (PGH2). cvphysiology.comuwyo.edu This central precursor is then metabolized by various tissue-specific synthases to produce different prostaglandins, such as PGI2, PGE2, PGD2, and PGF2α. uwyo.eduspandidos-publications.com

The lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways represent alternative routes for arachidonic acid metabolism, leading to the production of leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs). cvphysiology.comfrontiersin.org There is significant crosstalk between these pathways. For instance, metabolites from one pathway can influence the activity of enzymes in another. nih.gov Increased levels of various COX and LOX metabolites, including 6-keto-PGF1α (a stable metabolite of PGI2), PGE2, and 15-HETE, have been observed in conditions like acute pancreatitis, highlighting the interconnectedness of these inflammatory pathways. mdpi.com The balance and interplay between the products of the COX, LOX, and CYP450 pathways are crucial for maintaining cellular homeostasis and are often dysregulated in pathological states. mdpi.com

Relationship to Prostaglandin I2 (Prostacyclin) Metabolism and its Stable Metabolite 6-keto Prostaglandin F1alpha

Prostaglandin I2 (PGI2), also known as prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation produced primarily by vascular endothelial cells. cvphysiology.com PGI2 is chemically unstable and rapidly hydrolyzes non-enzymatically to the more stable, but biologically less active, 6-keto-PGF1α. uwyo.edu Because of this rapid conversion, 6-keto-PGF1α is often measured as a reliable indicator of PGI2 production. ahajournals.org

Both PGI2 and its metabolite 6-keto-PGF1α can be further metabolized. nih.gov Studies have shown that 6-keto-PGF1α can be converted to 6,15-diketo-13,14-dihydroprostaglandin F1α. nih.gov This indicates that 6-keto-PGF1α is a substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the same enzyme that initiates the metabolism of other primary prostaglandins. nih.govscience.gov In some instances, the conversion of 6-keto-PGF1α to its 15-keto metabolite occurs even more rapidly than the conversion from the parent PGI2. nih.gov The formation of 6,15-diketo-PGF1α has been observed in bovine aortic endothelial cells, arising from the action of PGI2 synthase on PGG2, which forms a 15-hydroperoxy intermediate that is then converted to the 15-keto derivative. nih.gov This highlights a direct metabolic link and shared enzymatic pathways between the PGI2 and PGF1α series.

Interconnections with Other Prostaglandin Series (e.g., E, D, F2alpha) and Their Metabolites

The metabolism of 15-keto-PGF1α is part of a broader network of prostaglandin interconversion and degradation. The initial step in the catabolism of major prostaglandins like PGE2 and PGF2α is the oxidation of the hydroxyl group at C-15 by the enzyme 15-PGDH, leading to the formation of their respective 15-keto metabolites. glowm.com This oxidation significantly reduces their biological activity in mammals. caymanchem.comtargetmol.com

Following the formation of the 15-keto derivative, a subsequent step often involves the reduction of the double bond at C13-C14 by 15-oxo-prostaglandin Δ13-reductase. glowm.com For example, PGF2α is metabolized to 13,14-dihydro-15-keto-PGF2α (PGFM), which is a major circulating metabolite. ki.seebi.ac.uk Similarly, PGE2 can be converted to PGF2α by the action of PGE2-9-ketoreductase. uwyo.edu The various prostaglandin series (E, D, F) and their metabolites exist in a dynamic equilibrium, influenced by the expression and activity of specific synthases and dehydrogenases in different tissues. uwyo.eduglowm.com The presence and concentration of one prostaglandin can influence the synthesis and metabolism of another, creating a complex regulatory web that fine-tunes physiological responses. spandidos-publications.com

Transport Mechanisms and Their Influence on 15-keto Prostaglandin F1alpha Homeostasis (e.g., Monocarboxylate Transporters)

The movement of prostaglandins and their metabolites across cell membranes is a critical aspect of their signaling and clearance, often mediated by specific transporters. Members of the monocarboxylate transporter (MCT) family have been implicated in the transport of various prostaglandins. nih.govmdpi.com

Integration with Broader Metabolic and Signaling Networks (e.g., Lipid Homeostasis, Cellular Growth Regulation)

Prostaglandins, including the metabolic pathway leading to 15-keto-PGF1α, are deeply integrated with broader metabolic and signaling networks that govern fundamental cellular processes. As derivatives of arachidonic acid, their synthesis is inherently linked to lipid homeostasis and the availability of polyunsaturated fatty acids. spandidos-publications.com The enzymes involved in their metabolism are subject to regulation by various factors, including hormones and growth factors. mdpi.com

Prostaglandins are known to be modulators of cellular growth and differentiation. spandidos-publications.com For example, PGI2, the precursor to 6-keto-PGF1α, can inhibit the growth of smooth muscle cells. nih.gov Metabolites within the prostaglandin pathways can interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and adipogenesis. spandidos-publications.com The interplay between prostaglandin signaling and other major pathways, such as those involving growth factors, is crucial in both normal physiology and in the context of diseases like cancer, where these pathways are often dysregulated. nih.gov The production of 15-keto-PGF1α and related compounds is, therefore, not an isolated event but rather a component of a larger signaling matrix that controls cell fate and function. spandidos-publications.comnih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Functions in Specific Animal Models

While the parent compound, PGF1α, is known to be involved in various physiological processes, the specific roles of its 15-keto metabolite are less defined. mdpi.com Emerging research suggests that 15-keto prostaglandins (B1171923) may have distinct activities. For instance, in fish, 15-keto prostaglandins act as potent post-ovulatory pheromones, exhibiting greater activity than their parent compounds. caymanchem.comtargetmol.com This highlights the potential for species-specific and context-dependent functions that warrant further investigation in mammalian models.

Future studies are expected to utilize a range of animal models to uncover the novel biological functions of 15-keto PGF1α. For example, in a rat model of aconitine-induced cardiac arrhythmia, the 15-keto metabolites of PGE2 and PGF2α demonstrated antiarrhythmic effects, whereas 6-keto-PGF1α did not show a significant effect. nih.gov This suggests a potential role for 15-keto PGF1α in cardiovascular regulation that needs to be explored more thoroughly. Animal models of inflammation, such as lipopolysaccharide-exposed mice, provide an established system to evaluate the role of oxylipins, including 15-keto PGF1α, in inflammatory responses. nih.gov Furthermore, models of metabolic diseases, like diet-induced obese mice, are being used to investigate the role of related prostaglandin (B15479496) metabolites in glucose homeostasis and obesity, opening avenues to explore similar functions for 15-keto PGF1α. biorxiv.org The use of genetically modified animal models, such as those with altered expression of prostaglandin-metabolizing enzymes, will be crucial in dissecting the specific contributions of 15-keto PGF1α to various physiological and pathological states. biorxiv.orgscience.gov

Advanced Enzymatic Studies and Structural Biology of Metabolizing Enzymes

The formation and degradation of 15-keto PGF1α are controlled by a series of enzymes, and a deeper understanding of these enzymes is critical. 15-keto PGF1α is formed from PGF1α through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comnih.gov Subsequently, it can be further metabolized. For instance, studies on the related compound 15-keto-PGE2 show it is converted to 13,14-dihydro-15-keto-PGE2 by 15-oxoprostaglandin-Δ13-reductase (PGR-2). ebi.ac.uk A similar pathway likely exists for 15-keto PGF1α.

Future research will focus on advanced enzymatic studies to characterize the kinetics and substrate specificity of these metabolizing enzymes in greater detail. The use of purified enzymes and in vitro reconstitution assays will allow for a precise determination of their catalytic mechanisms. science.gov Moreover, the application of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in elucidating the three-dimensional structures of these enzymes. This structural information will provide insights into their active sites, substrate binding modes, and mechanisms of catalysis. Understanding the structure of enzymes like 15-PGDH and potential reductases will pave the way for the rational design of specific inhibitors or activators, which can be valuable tools for both research and therapeutic purposes.

Development of Highly Specific Analytical Tools for Comprehensive Oxylipin Profiling

The accurate and sensitive measurement of 15-keto PGF1α and other related oxylipins in biological samples is a significant analytical challenge due to their structural similarity and low concentrations. nih.govmdpi.com Current methods include immunoassays like ELISA and radioimmunoassay, as well as chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS). nih.govmdpi.comuniversiteitleiden.nl While immunoassays can be highly sensitive, they may lack the specificity to distinguish between closely related isomers. mdpi.com

The future of oxylipin analysis lies in the development of more sophisticated and comprehensive analytical platforms. Advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, particularly those employing high-resolution mass spectrometry (HRMS) and dynamic multiple reaction monitoring (dMRM), are becoming the gold standard for oxylipin profiling. universiteitleiden.nlbiorxiv.org These techniques offer high sensitivity and specificity, allowing for the simultaneous quantification of a large number of oxylipins in a single analysis. nih.govuniversiteitleiden.nl The development of new derivatization strategies and improved solid-phase extraction protocols will further enhance the sensitivity and coverage of these methods. core.ac.uk The availability of quantitative grade standards, such as the 15-keto Prostaglandin F1α MaxSpec® Standard, is crucial for ensuring the accuracy and reproducibility of these quantitative analyses. bertin-bioreagent.com These advanced analytical tools will be essential for accurately profiling the changes in 15-keto PGF1α levels in different biological systems and disease states.

Below is an interactive data table summarizing some of the analytical techniques used for oxylipin profiling.

Analytical TechniqueAbbreviationPrincipleKey Features
Enzyme-Linked Immunosorbent AssayELISACompetitive immunoassay using a specific antibody.High sensitivity, but potential for cross-reactivity with similar structures. mdpi.com
RadioimmunoassayRIACompetitive immunoassay using a radiolabeled antigen.High sensitivity, but involves radioactive materials. mdpi.com
Gas Chromatography-Mass SpectrometryGC-MSSeparation of volatile compounds followed by mass-based detection.Requires derivatization to increase volatility of oxylipins. universiteitleiden.nl
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSSeparation by liquid chromatography followed by two stages of mass analysis.High sensitivity and specificity for simultaneous analysis of multiple analytes. nih.govuniversiteitleiden.nl
High-Resolution Mass SpectrometryHRMSMass spectrometry with high mass accuracy and resolving power.Improves confidence in compound identification. biorxiv.org

Exploration of 15-keto Prostaglandin F1alpha in Complex Biological Systems and Inter-organ Communication

The biological roles of lipids like 15-keto PGF1α are often not confined to a single cell type or organ but involve complex interactions within and between different tissues. mdpi.comnih.gov Understanding the role of 15-keto PGF1α in inter-organ communication is a key future research direction. For instance, prostaglandins produced in one tissue can travel through the circulation and exert effects on distant organs.

Future studies will likely employ integrated approaches, combining in vivo animal studies with in vitro co-culture systems to model inter-organ communication. The analysis of 15-keto PGF1α levels in various biofluids, such as plasma and urine, will provide insights into its systemic production and transport. mdpi.comresearchgate.net Investigating how perturbations in one organ, such as the induction of inflammation in the colon or alterations in kidney function, affect the levels and activities of 15-keto PGF1α in other organs will be crucial. science.gov This line of research could reveal novel signaling axes mediated by this lipid metabolite, potentially linking processes in different organ systems, such as the gut-kidney axis or the cardiovascular-renal system.

Understanding Regulatory Mechanisms at the Transcriptional and Post-Translational Levels

The production and activity of 15-keto PGF1α are regulated at multiple levels, from the expression of the enzymes involved in its metabolism to the post-translational modifications of these proteins. The expression of enzymes like cyclooxygenases (COX) and 15-PGDH can be regulated at the transcriptional level by various stimuli, including inflammatory mediators and growth factors. science.govnih.gov

Future research will aim to identify the specific transcription factors and signaling pathways that control the expression of genes involved in the 15-keto PGF1α metabolic pathway. biorxiv.org For example, studies on related pathways have shown that lipopolysaccharide (LPS) can up-regulate the expression of certain prostaglandin synthases through specific signaling cascades. nih.gov Investigating whether similar mechanisms regulate the enzymes metabolizing PGF1α will be a key area of focus. Furthermore, the role of post-translational modifications, such as phosphorylation, glycosylation, and ubiquitination, in modulating the activity and stability of these enzymes is largely unexplored. A deeper understanding of these regulatory mechanisms will provide a more complete picture of how the levels and functions of 15-keto PGF1α are controlled in health and disease.

Q & A

Q. How can researchers differentiate between 15-keto PGF1α’s direct effects and off-target signaling in vitro?

  • Use CRISPR/Cas9-mediated gene editing to knock out putative receptors (e.g., FP receptor) in cell lines. Combine with pathway-specific inhibitors (e.g., U0126 for MAPK) and measure downstream signaling (e.g., phospho-ERK). Confirm findings with rescue experiments (e.g., receptor overexpression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.